molecular formula C19H31ClN4O B13732539 1-(2-(Diethylamino)ethyl)-2-(2-morpholinoethyl)benzimidazole hydrochloride CAS No. 19809-25-7

1-(2-(Diethylamino)ethyl)-2-(2-morpholinoethyl)benzimidazole hydrochloride

Cat. No.: B13732539
CAS No.: 19809-25-7
M. Wt: 366.9 g/mol
InChI Key: FCXGWYLCVNTPCA-UHFFFAOYSA-N
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Description

1-(2-(Diethylamino)ethyl)-2-(2-morpholinoethyl)benzimidazole hydrochloride is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Diethylamino)ethyl)-2-(2-morpholinoethyl)benzimidazole hydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 2-(diethylamino)ethyl chloride and 2-(morpholinoethyl) chloride in the presence of a base such as potassium carbonate.

    Hydrochloride Salt Formation: The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Diethylamino)ethyl)-2-(2-morpholinoethyl)benzimidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the alkyl chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to the formation of reduced benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(Diethylamino)ethyl)-2-(2-morpholinoethyl)benzimidazole hydrochloride would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The diethylamino and morpholinoethyl groups might enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Diethylamino)ethyl)benzimidazole: Lacks the morpholinoethyl group.

    2-(2-Morpholinoethyl)benzimidazole: Lacks the diethylaminoethyl group.

    Benzimidazole: The parent compound without any substitutions.

Uniqueness

1-(2-(Diethylamino)ethyl)-2-(2-morpholinoethyl)benzimidazole hydrochloride is unique due to the presence of both diethylaminoethyl and morpholinoethyl groups, which may confer distinct biological activities and physicochemical properties compared to its analogs.

Properties

CAS No.

19809-25-7

Molecular Formula

C19H31ClN4O

Molecular Weight

366.9 g/mol

IUPAC Name

diethyl-[2-[2-(2-morpholin-4-ylethyl)benzimidazol-1-yl]ethyl]azanium;chloride

InChI

InChI=1S/C19H30N4O.ClH/c1-3-21(4-2)11-12-23-18-8-6-5-7-17(18)20-19(23)9-10-22-13-15-24-16-14-22;/h5-8H,3-4,9-16H2,1-2H3;1H

InChI Key

FCXGWYLCVNTPCA-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=CC=CC=C2N=C1CCN3CCOCC3.[Cl-]

Origin of Product

United States

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